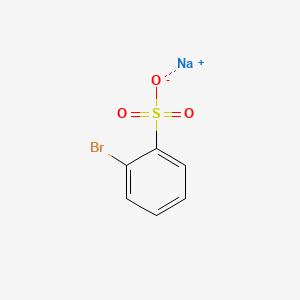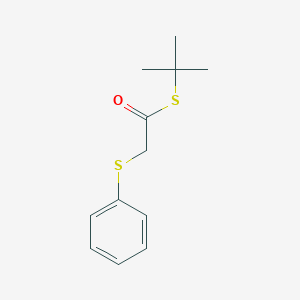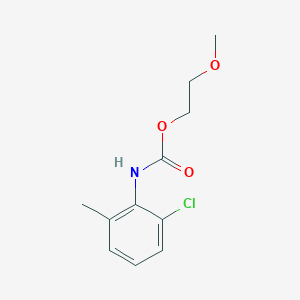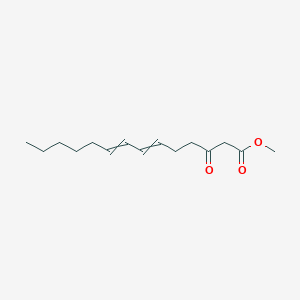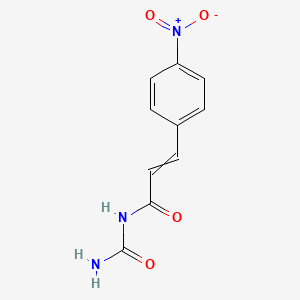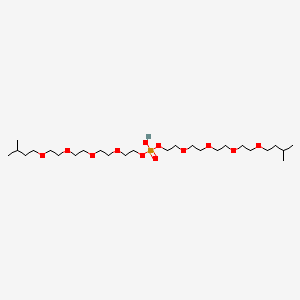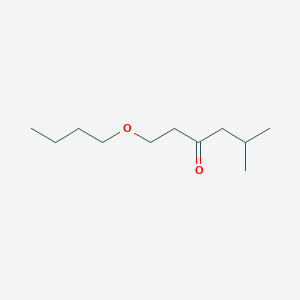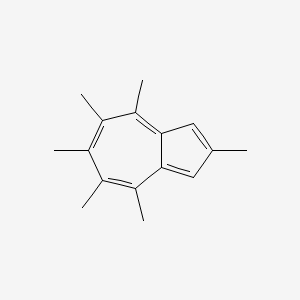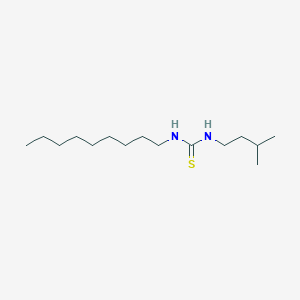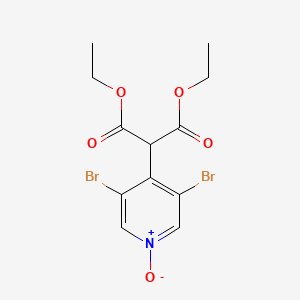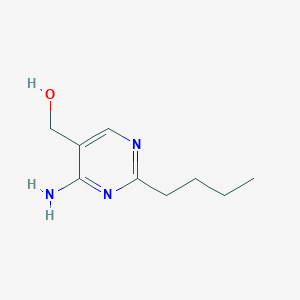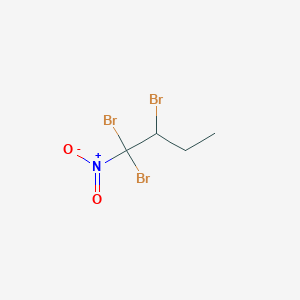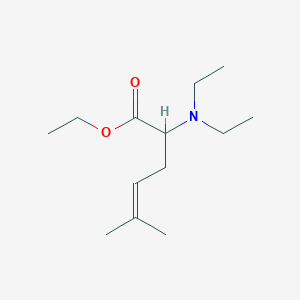
Ethyl 2-(diethylamino)-5-methylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diethylamino)-5-methylhex-4-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of a diethylamino group and a methylhex-4-enoate moiety, making it a versatile molecule with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethylamino)-5-methylhex-4-enoate typically involves the esterification of 2-(diethylamino)ethyl alcohol with 5-methylhex-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, resulting in higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(diethylamino)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis (saponification) can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Yields 5-methylhex-4-enoic acid and 2-(diethylamino)ethyl alcohol.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(diethylamino)-5-methylhex-4-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties. It is also used in the development of drug delivery systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its diethylamino group.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(diethylamino)-5-methylhex-4-enoate is primarily attributed to its ability to interact with biological membranes and proteins. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound may also modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(diethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a methylhex-4-enoate moiety.
Diethylaminoethyl methacrylate: Another related compound with a methacrylate group and diethylamino functionality.
2-(Diethylamino)ethyl chloride: Contains a chloride group instead of an ester moiety.
Uniqueness: Ethyl 2-(diethylamino)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester linkage and diethylamino group make it a versatile compound with diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
63543-73-7 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
ethyl 2-(diethylamino)-5-methylhex-4-enoate |
InChI |
InChI=1S/C13H25NO2/c1-6-14(7-2)12(10-9-11(4)5)13(15)16-8-3/h9,12H,6-8,10H2,1-5H3 |
Clé InChI |
VZEFHDPMLFMMHF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CC=C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


